molecular formula C16H20FNO3 B13373160 Ethyl 1-[(2-fluorophenyl)acetyl]-4-piperidinecarboxylate

Ethyl 1-[(2-fluorophenyl)acetyl]-4-piperidinecarboxylate

Cat. No.: B13373160
M. Wt: 293.33 g/mol
InChI Key: XYVRRXHKKRJJHO-UHFFFAOYSA-N
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Description

Ethyl 1-[(2-fluorophenyl)acetyl]-4-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorophenyl group, an acetyl group, and an ethyl ester group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(2-fluorophenyl)acetyl]-4-piperidinecarboxylate typically involves the reaction of 2-fluorophenylacetic acid with piperidine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be summarized as follows:

    Step 1: 2-Fluorophenylacetic acid is reacted with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate 1-[(2-fluorophenyl)acetyl]piperidine.

    Step 2: The intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(2-fluorophenyl)acetyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 1-[(2-fluorophenyl)acetyl]-4-piperidinecarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[(2-fluorophenyl)acetyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[(2-chlorophenyl)acetyl]-4-piperidinecarboxylate
  • Ethyl 1-[(2-bromophenyl)acetyl]-4-piperidinecarboxylate
  • Ethyl 1-[(2-methylphenyl)acetyl]-4-piperidinecarboxylate

Uniqueness

Ethyl 1-[(2-fluorophenyl)acetyl]-4-piperidinecarboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it distinct from its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H20FNO3

Molecular Weight

293.33 g/mol

IUPAC Name

ethyl 1-[2-(2-fluorophenyl)acetyl]piperidine-4-carboxylate

InChI

InChI=1S/C16H20FNO3/c1-2-21-16(20)12-7-9-18(10-8-12)15(19)11-13-5-3-4-6-14(13)17/h3-6,12H,2,7-11H2,1H3

InChI Key

XYVRRXHKKRJJHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CC2=CC=CC=C2F

Origin of Product

United States

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